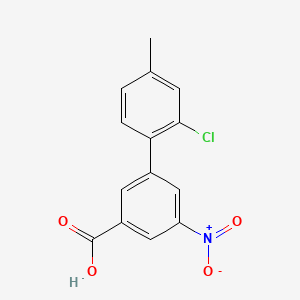

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

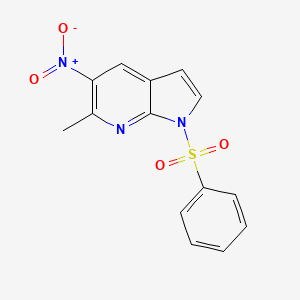

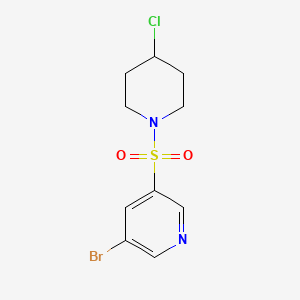

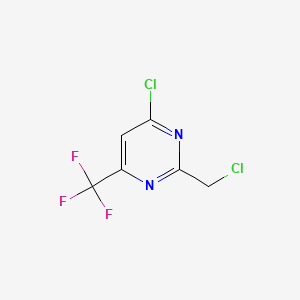

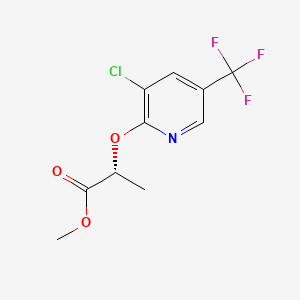

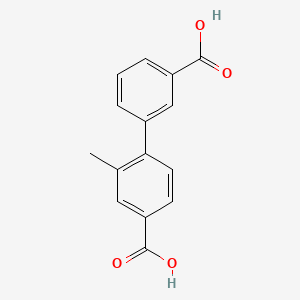

The compound “3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups. It contains a carboxylic acid group (-COOH), a nitro group (-NO2), a methyl group (-CH3), and a chlorine atom attached to the carbon atoms in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving nitration, chlorination, and carboxylation of the appropriate aromatic precursors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring (phenyl group) with different substituents: a carboxylic acid group, a nitro group, a methyl group, and a chlorine atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including but not limited to: esterification (due to the carboxylic acid group), reduction (due to the nitro group), and nucleophilic aromatic substitution (due to the chlorine atom) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make it acidic. The nitro group could contribute to its reactivity .Scientific Research Applications

Suzuki–Miyaura Coupling

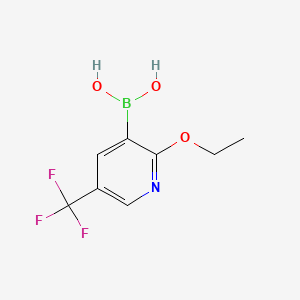

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of chemically differentiated fragments using a palladium catalyst. The success of SM coupling stems from its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new C–C bonds. The transmetalation step involves the transfer of nucleophilic organic groups from boron to palladium, leading to the desired product .

Borinic Acid Derivatives

Recent advances have explored the synthesis of borinic acids, including derivatives of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid . These compounds exhibit unique reactivity and have potential applications in various chemical transformations. For instance, metal-free one-pot syntheses have been reported, highlighting the versatility of borinic acids in organic synthesis .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGAQDGKJGIPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690254 |

Source

|

| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid | |

CAS RN |

1261967-52-5 |

Source

|

| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.